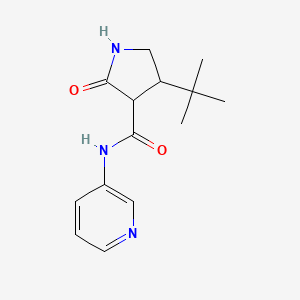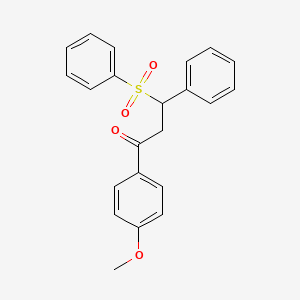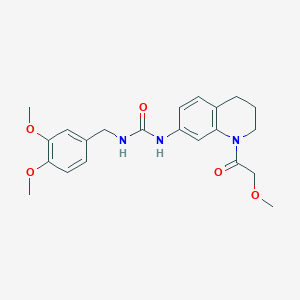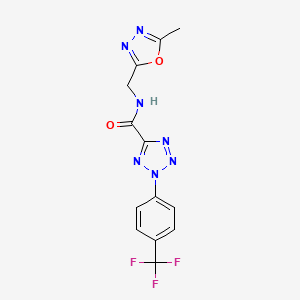
8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine class of molecules These molecules are known for their significance in biological systems, often forming the backbone of important biological macromolecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step chemical reactions. One common approach starts with the purine base, which undergoes alkylation with diethylamine under controlled conditions. This is followed by a subsequent reaction with a hydroxy-phenylethyl intermediate. Careful control of temperature, pH, and reaction time is crucial to achieving high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would require scalable synthetic routes that can be optimized for efficiency and cost-effectiveness. This might involve continuous flow reactors or batch processes with rigorous quality control measures to ensure consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation, particularly at the hydroxyl and amine groups, leading to the formation of corresponding ketones and oxides.
Reduction: : Reduction reactions may target the purine ring, potentially converting it to dihydro forms.
Substitution: : The diethylamino group can be substituted with other nucleophiles under appropriate conditions, leading to derivatives with varying properties.
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: : Halides, amines, alkoxides
Oxidation: : Produces oxo derivatives of the original compound.
Reduction: : Results in dihydropurine derivatives.
Substitution: : Leads to a variety of substituted purine derivatives.
Applications De Recherche Scientifique
The compound has found use in several research domains:
Chemistry: : As a building block for synthesizing complex molecules and as a subject for studying reaction mechanisms.
Biology: : Investigated for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: : Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound is thought to exert its effects primarily through interactions with biological macromolecules. It may bind to specific receptors or enzymes, modulating their activity and triggering various biochemical pathways. The precise molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Compared to other purine derivatives, 8-(Diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern. This confers unique chemical and biological properties that distinguish it from other compounds, such as:
Caffeine: : 1,3,7-Trimethylxanthine, well-known stimulant.
Theobromine: : Found in chocolate, with similar structure but different effects.
Theophylline: : Used in medicine to treat respiratory diseases.
This uniqueness makes this compound a valuable compound in both scientific research and practical applications.
Propriétés
IUPAC Name |
8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-5-23(6-2)18-20-16-15(17(26)22(4)19(27)21(16)3)24(18)12-14(25)13-10-8-7-9-11-13/h7-11,14,25H,5-6,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFBPDCBGRUABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC(C3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2421656.png)



![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2421666.png)


![1-Oxaspiro[5.5]undecan-9-amine](/img/structure/B2421670.png)
![N-[(furan-2-yl)methyl]-9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B2421672.png)

![1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2421674.png)
![N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2421675.png)
![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2421677.png)
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2421679.png)
